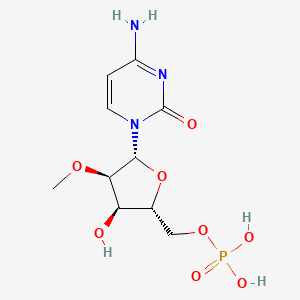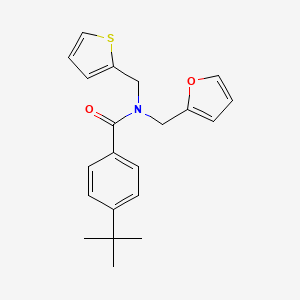
(R)-(-)-Agrimol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(-)-Agrimol B is a natural product isolated from the plant Agrimonia pilosa Ledeb, which is commonly used in traditional Chinese medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects.
Mecanismo De Acción
The mechanism of action of (R)-(-)-Agrimol B is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. Additionally, it has been found to modulate the PI3K/Akt/mTOR pathway, which is essential for cell growth and differentiation.
Biochemical and Physiological Effects:
(R)-(-)-Agrimol B has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Moreover, it has been found to stimulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(-)-Agrimol B has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug discovery and development. It also has a relatively simple chemical structure, which facilitates its synthesis and modification. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has low potency compared to some synthetic compounds, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on (R)-(-)-Agrimol B. First, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its potential therapeutic applications need to be further explored, particularly in the areas of inflammation and cancer. Third, its pharmacokinetics and bioavailability need to be optimized to improve its efficacy and safety. Fourth, its structure-activity relationship needs to be investigated to design more potent analogs. Finally, its interactions with other drugs and compounds need to be studied to avoid potential drug-drug interactions.
Métodos De Síntesis
The synthesis of (R)-(-)-Agrimol B can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the construction of the tricyclic framework through a Diels-Alder reaction and the introduction of the chiral center through an asymmetric hydrogenation reaction. The yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
(R)-(-)-Agrimol B has been extensively studied for its biological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has been shown to possess anti-oxidative effects by scavenging free radicals and reducing oxidative stress.
Propiedades
Número CAS |
125292-98-0 |
|---|---|
Nombre del producto |
(R)-(-)-Agrimol B |
Fórmula molecular |
C37H46O12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

